1,4-Dichloroanthraquinone
Overview
Description
1,4-Dichloroanthraquinone is an organic compound with the chemical formula C14H6Cl2O2. It is a derivative of anthraquinone, characterized by the presence of two chlorine atoms at the 1 and 4 positions on the anthraquinone ring. This compound appears as light yellow to brown crystalline powder and is known for its applications in dye and pigment industries .
Mechanism of Action
Target of Action
Anthraquinone derivatives, a class to which 1,4-dichloroanthraquinone belongs, are known to interact with various cellular targets, including dna and enzymes involved in cell proliferation .
Mode of Action
Anthraquinone derivatives are known to intercalate into dna, disrupting its structure and interfering with processes such as replication and transcription . They may also generate reactive oxygen species, leading to oxidative stress and cell damage .
Biochemical Pathways
Anthraquinone derivatives can affect multiple pathways related to cell proliferation, dna repair, and apoptosis .
Result of Action
Anthraquinone derivatives are known to have cytotoxic effects, potentially leading to cell death .
Biochemical Analysis
Biochemical Properties
It may be employed in the synthesis of a series of 1-alkylaminoanthraquinones . The exact enzymes, proteins, and other biomolecules it interacts with are yet to be identified.
Cellular Effects
Some anthraquinones have been reported to have potential cytotoxic effects
Molecular Mechanism
It is known that anthraquinones can participate in electron and proton transport
Metabolic Pathways
Anthraquinones are known to be involved in various metabolic pathways
Preparation Methods
1,4-Dichloroanthraquinone can be synthesized through several methods:
Synthetic Routes: One common method involves the reaction of phthalic anhydride with p-dichlorobenzene in the presence of a catalyst such as aluminum chloride.
Industrial Production: Industrially, this compound is produced by chlorinating anthraquinone in the presence of a suitable solvent and catalyst.
Chemical Reactions Analysis
1,4-Dichloroanthraquinone undergoes various chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic aromatic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or hydroxyl groups.
Oxidation and Reduction: The compound can also participate in redox reactions, although specific examples are less common in the literature.
Schmidt Reaction: This reaction involves the treatment of this compound with sodium azide and sulfuric acid, leading to the formation of lactams.
Scientific Research Applications
1,4-Dichloroanthraquinone has several applications in scientific research:
Comparison with Similar Compounds
1,4-Dichloroanthraquinone can be compared with other anthraquinone derivatives:
Similar Compounds: Examples include 1,5-dichloroanthraquinone, 1,8-dichloroanthraquinone, and 1,4-dihydroxyanthraquinone.
Uniqueness: The unique positioning of chlorine atoms in this compound allows for specific substitution reactions that are not as easily achievable with other isomers.
Properties
IUPAC Name |
1,4-dichloroanthracene-9,10-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H6Cl2O2/c15-9-5-6-10(16)12-11(9)13(17)7-3-1-2-4-8(7)14(12)18/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAHGWVAXFJXDNI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C=CC(=C3C2=O)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H6Cl2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10400350 | |
Record name | 1,4-Dichloroanthraquinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10400350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
602-25-5 | |
Record name | 1,4-Dichloroanthraquinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10400350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,4-Dichloroanthraquinone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary use of 1,4-Dichloroanthraquinone in current research?
A1: this compound serves as a crucial precursor in synthesizing various organic compounds, particularly 1,4-dihydroxyanthraquinone. [, ] This synthesis involves a chlorine hydroxylation reaction using boric acid as a catalyst. []
Q2: Can you describe the synthesis of this compound and its typical yield?
A2: Researchers commonly synthesize this compound starting with phthalic anhydride. [] The process involves a series of reactions, including chlorination, Friedel-Crafts acylation, and cyclization. The overall yield for this synthesis is approximately 35%. []
Q3: How does the structure of this compound influence its light absorption properties?
A3: this compound exhibits a broad absorption band attributed to π,π electronic transitions. [] Research indicates this broad band comprises two overlapping π,π bands with comparable intensities. Interestingly, the band corresponding to the forbidden 1Ag transition in the parent anthraquinone molecule appears at a longer wavelength than the band correlating to the allowed 1B2u transition. [] This shift in absorption bands highlights the impact of the chlorine substituents on the electronic structure of the molecule.
Q4: Has this compound been explored in the development of materials for photothermal therapy?
A4: Yes, researchers have utilized this compound in synthesizing a terrylenedicarboximide-anthraquinone dyad, denoted as FTQ. [] This dyad shows significant absorption in the second near-infrared region (NIR-II), making it a promising candidate for photothermal therapy (PTT). [] FTQ demonstrates a strong dipole moment due to intramolecular charge transfer and, when encapsulated in nanoparticles, exhibits a high photothermal conversion efficiency under 1064 nm laser irradiation. []
Q5: Are there environmental concerns regarding this compound?
A5: While the provided research papers [, , , ] primarily focus on the synthesis, properties, and applications of this compound, they do not offer specific details regarding its environmental impact and degradation. Further research is necessary to assess its potential ecotoxicological effects and develop strategies for responsible waste management and mitigation of any negative impacts.
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